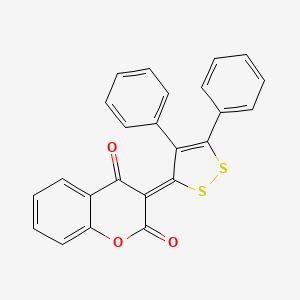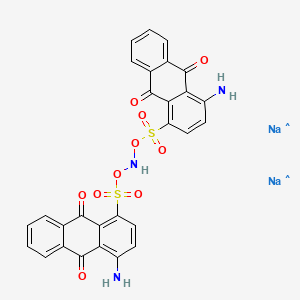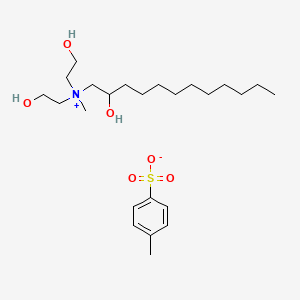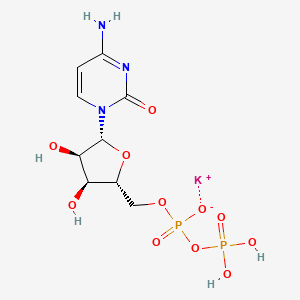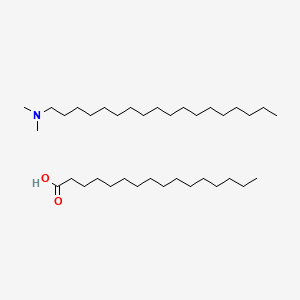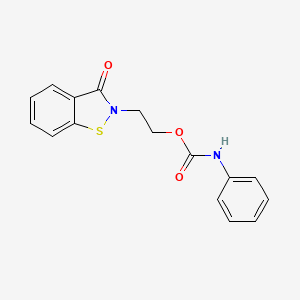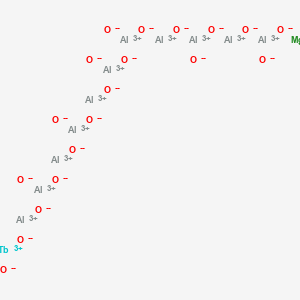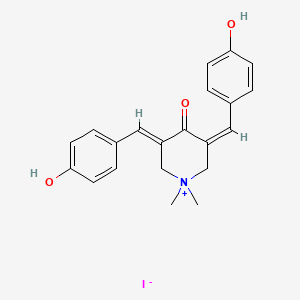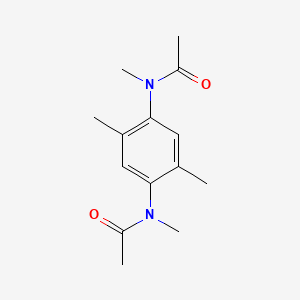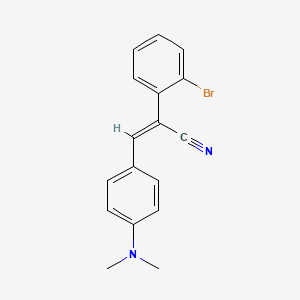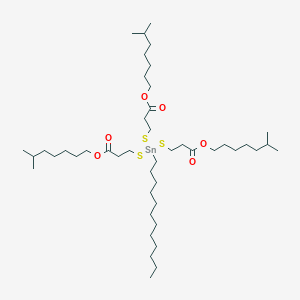
Triisooctyl 3,3',3''-((dodecylstannylidyne)tris(thio))tripropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is a complex organotin compound It is known for its unique structure, which includes a dodecylstannylidyne core bonded to three thioester groups
Vorbereitungsmethoden
The synthesis of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate typically involves the reaction of dodecylstannylidyne with thiopropionic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the production of specialized polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate involves its interaction with molecular targets such as enzymes and cellular membranes. The thioester groups can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the organotin core can disrupt cellular processes by interfering with metal ion homeostasis.
Vergleich Mit ähnlichen Verbindungen
Compared to other organotin compounds, Triisooctyl 3,3’,3’'-((dodecylstannylidyne)tris(thio))tripropionate is unique due to its three thioester groups and dodecylstannylidyne core. Similar compounds include:
- Triisooctyl 3,3’,3’'-((methylstannylidyne)tris(thio))tripropionate
- Triisooctyl 3,3’,3’'-((ethylstannylidyne)tris(thio))tripropionate
These compounds share a similar structure but differ in the alkyl groups attached to the stannylidyne core, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
64926-50-7 |
|---|---|
Molekularformel |
C45H88O6S3Sn |
Molekulargewicht |
940.1 g/mol |
IUPAC-Name |
6-methylheptyl 3-[dodecyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H25.3C11H22O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h1,3-12H2,2H3;3*10,14H,3-9H2,1-2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
PNSWAEMOJXXDIK-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


